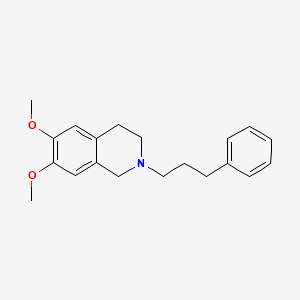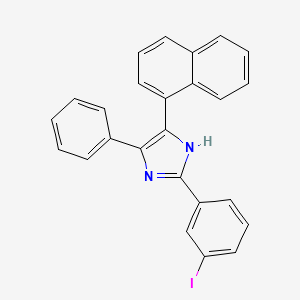![molecular formula C17H19BrO3 B4990602 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as BPPB and is a member of the family of aryl bromides. It has a molecular formula of C18H21BrO3 and a molecular weight of 377.27 g/mol. This compound is used in a variety of applications, including drug development, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells. It may also have other effects on cellular processes, such as modulating the activity of enzymes and proteins.
Biochemical and Physiological Effects:
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects. It may also have effects on the cardiovascular system, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, from drug development to biochemistry to molecular biology. It is also relatively easy to synthesize and purify, making it accessible to researchers with a range of skill levels.
One limitation of using BPPB in lab experiments is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it. Additionally, more research is needed to fully understand its effects on the human body and its potential side effects.
Direcciones Futuras
There are many potential future directions for research involving 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene. One area of interest is its use in the development of new cancer treatments. Researchers may also explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease or neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanisms of action and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 1-bromo-2-nitrobenzene in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography to yield pure BPPB.
Aplicaciones Científicas De Investigación
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of other compounds, particularly those used in drug development. It has been shown to have antitumor activity, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-8-4-9-17(13-16)21-11-5-10-20-15-7-3-6-14(18)12-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFNAVJJFGYTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)
![N-ethyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4990541.png)

![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)


![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)


![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)